Welcome to the BenchChem Online Store!
molecular formula C10H8N2O B8570416 4-(2-Hydroxyphenyl)pyrimidine

4-(2-Hydroxyphenyl)pyrimidine

Cat. No. B8570416
M. Wt: 172.18 g/mol
InChI Key: UDUWYJGSUFJJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06730792B2

Procedure details

2-Hydroxyacetophenone (220 mmol, 30 g) is stirred in a mixture of dimethylformamide-dimethyl acetal for 5 hours at 70° C., cooled and recrystallised from diethylether. The intermediate is dissolved in dry ethanol (200 ml) and formamidine acetate (0.61 mmol, 63.5 g) is added. A solution of sodium (0.61 mol, 14 g) in ethanol (450 ml) is added in several portions and the mixture is refluxed for 18 hours and evaporated. Recrystallisation from diisopropylether yielded 3.6 g (10%) of 2-(pyrimidin-4-yl)phenol as a solid. This phenolic product is reacted with (2S)-glycidyl 3-nitrobenzenesulfonate substantially as described for Epoxide 1 to yield the title epoxide.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1C=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[C:11]([OH:14])(=O)[CH3:12].[CH:15]([NH2:17])=[NH:16].[Na]>COC(OC)N(C)C.C(O)C>[N:16]1[CH:2]=[CH:3][C:5]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:12][C:11]=2[OH:14])=[N:17][CH:15]=1 |f:1.2,^1:17|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
63.5 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
[Na]
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
recrystallised from diethylether
DISSOLUTION
Type
DISSOLUTION
Details
The intermediate is dissolved in dry ethanol (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallisation from diisopropylether

Outcomes

Product
Name
Type
product
Smiles
N1=CN=C(C=C1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 3427.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.